Btg 502

Description

Properties

CAS No. |

99083-11-1 |

|---|---|

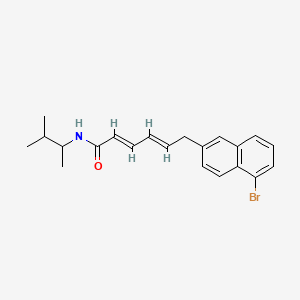

Molecular Formula |

C21H24BrNO |

Molecular Weight |

386.3 g/mol |

IUPAC Name |

(2E,4E)-6-(5-bromonaphthalen-2-yl)-N-(3-methylbutan-2-yl)hexa-2,4-dienamide |

InChI |

InChI=1S/C21H24BrNO/c1-15(2)16(3)23-21(24)11-6-4-5-8-17-12-13-19-18(14-17)9-7-10-20(19)22/h4-7,9-16H,8H2,1-3H3,(H,23,24)/b5-4+,11-6+ |

InChI Key |

FVMPXCCSVGCCRV-LJIKRCSCSA-N |

Isomeric SMILES |

CC(C)C(C)NC(=O)/C=C/C=C/CC1=CC2=C(C=C1)C(=CC=C2)Br |

Canonical SMILES |

CC(C)C(C)NC(=O)C=CC=CCC1=CC2=C(C=C1)C(=CC=C2)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BTG 502 BTG-502 N-(1,2-dimethyl)propyl-6-(5-bromonaphth-2-yl)hexa-2,4-dienamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Btg 502 on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Btg 502, an N-alkylamide insecticide, on voltage-gated sodium channels. The information presented is collated from electrophysiological and molecular modeling studies, primarily focusing on insect sodium channels.

Core Mechanism of Action: Use-Dependent Antagonism

This compound functions as an antagonist of voltage-gated sodium channels, causing a reduction in the peak sodium current.[1][2][3] Unlike channel activators such as Batrachotoxin (BTX), which cause persistent channel activation, this compound acts as an inhibitor.[1][2]

A key characteristic of this compound's action is its use-dependency. The inhibitory effect is significantly enhanced with repetitive depolarization of the membrane.[1] This suggests that this compound preferentially binds to the open state of the sodium channel.[1] In the absence of these depolarizing pulses, this compound has a negligible effect on the peak sodium current.[1] Notably, this compound does not alter the voltage-dependence of activation or fast inactivation of the sodium channel.[1]

The this compound Binding Site: A Unique Overlapping Locus

Molecular studies have revealed that this compound binds to a unique site on the sodium channel that overlaps with the binding sites of two other classes of compounds: the pore-binding neurotoxin Batrachotoxin (BTX) and pyrethroid insecticides.[2][4][5] This suggests a complex interaction with the channel's pore and surrounding structures.

Site-directed mutagenesis studies on cockroach sodium channels (BgNa_v1-1a) have identified several key amino acid residues that are critical for this compound's activity. These residues are located in the transmembrane helices of the third and fourth domains (IIIS6 and IVS6) of the channel protein.[2][4]

Key Residues Involved in this compound Binding:

-

Residues also critical for BTX binding:

-

Residues also critical for deltamethrin (a pyrethroid) binding:

-

Residues critical for both BTX and deltamethrin binding:

A proposed binding model suggests that this compound "wraps around" the IIIS6 helix, allowing it to interact with residues on opposite faces of this helix.[2][4][5] This unique binding mode explains its ability to antagonize the actions of both BTX and deltamethrin.[2][4]

Quantitative Data on this compound-Mediated Inhibition

The following table summarizes the available quantitative data on the inhibitory effect of this compound on cockroach sodium channels expressed in Xenopus oocytes.

| Parameter | Value | Conditions | Source |

| Maximal Peak Current Inhibition | 50% | 10 µM this compound applied after 100 repetitive depolarizing prepulses at 10 Hz. | [1] |

| Effect on Channel Kinetics | No effect | On voltage-dependence of activation and fast inactivation. | [1] |

Experimental Protocols

The primary experimental model used to elucidate the mechanism of action of this compound involves the heterologous expression of insect sodium channels in Xenopus laevis oocytes, followed by electrophysiological analysis.

Expression of Sodium Channels in Xenopus Oocytes

-

cRNA Preparation: The complementary RNA (cRNA) encoding the desired sodium channel variant (e.g., cockroach BgNa_v1-1a) is synthesized in vitro.

-

Oocyte Injection: The prepared cRNA is injected into Xenopus laevis oocytes. To enhance channel expression, cRNA for an auxiliary subunit, such as the Drosophila melanogaster tipE protein, may be co-injected.

-

Incubation: The injected oocytes are incubated for a period to allow for the expression and insertion of the sodium channels into the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Clamping: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

-

Recording Solution: The oocyte is bathed in a solution containing sodium as the primary charge carrier (e.g., ND-96 solution).

-

Voltage Protocol for Use-Dependent Inhibition:

-

The membrane potential is held at a negative holding potential (e.g., -120 mV).

-

A train of repetitive depolarizing prepulses (e.g., 100 pulses to -10 mV at a frequency of 10 Hz) is applied to induce the open state of the channels.[1]

-

A test pulse (e.g., to -10 mV) is then applied to measure the peak sodium current.

-

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed before and after the application of this compound to determine the extent of inhibition.

Site-Directed Mutagenesis

-

Mutation Introduction: Specific amino acid residues within the sodium channel's coding sequence are altered to other amino acids (e.g., alanine scanning) using molecular biology techniques.

-

Functional Analysis: The mutated channels are then expressed in oocytes, and their sensitivity to this compound is assessed using TEVC to identify residues critical for the drug's action.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound preferentially binds to the open state of the sodium channel, leading to inhibition.

Experimental Workflow for this compound Analysis

Caption: Workflow for studying this compound effects on sodium channels in Xenopus oocytes.

This compound Binding Site Model

Caption: this compound's binding site overlaps with both BTX and pyrethroid binding residues.

Clinical Significance

Currently, there is no information available regarding clinical trials of this compound in humans. Its development and research have been focused on its properties as an insecticide, targeting insect sodium channels. Therefore, its clinical relevance for human therapeutics has not been established.

References

- 1. An important role of a pyrethroid-sensing residue F1519 in the action of the N-alkylamide insecticide this compound on the cockroach sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Batrachotoxin, pyrethroids, and this compound share overlapping binding sites on insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Batrachotoxin, Pyrethroids, and this compound Share Overlapping Binding Sites on Insect Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to the Alkylamide Insecticide BTG 502

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and molecular mechanism of this compound, an alkylamide insecticide. It is intended for researchers, scientists, and professionals involved in insecticide development and neuropharmacology.

This compound is a synthetic N-alkylamide developed for its insecticidal properties. Its chemical identity and key physicochemical characteristics are summarized below.

Table 1: of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide | Multiple |

| Synonyms | Btg-502, Btg502 | Multiple |

| CAS Number | 99083-11-1 | Multiple |

| Molecular Formula | C₂₁H₂₄BrNO | Multiple |

| Molecular Weight | 386.33 g/mol | Multiple |

| Appearance | Solid powder | Multiple |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | Multiple |

| SMILES Code | CC(C)C(C)NC(=O)/C=C/C=C/Cc1ccc2c(Br)cccc2c1 | Multiple |

| InChI Key | FVMPXCCSVGCCRV-LJIKRCSCSA-N | Multiple |

| LogP (Predicted) | 6.258 | Multiple |

| Boiling Point (Predicted) | 566.7°C at 760 mmHg | Multiple |

Mechanism of Action

This compound exerts its insecticidal effect by targeting voltage-gated sodium channels (Nav), which are critical for the generation and propagation of action potentials in the nervous system. Unlike classic Nav channel activators, this compound functions as a channel antagonist.

Inhibition of Sodium Current

The primary action of this compound is the reduction of the peak sodium current conducted by insect Nav channels[1][2]. This inhibitory action suppresses nerve excitability, leading to paralysis and death of the target insect.

Unique Binding Site Overlapping with Activator Sites

A key feature of this compound is its unique binding site, which overlaps with the receptor sites for two different classes of sodium channel activators: batrachotoxin (BTX) and pyrethroid insecticides[1][3].

-

Batrachotoxin (BTX) , a steroidal alkaloid, binds within the inner pore of the channel.

-

Pyrethroids , such as deltamethrin, bind at a distinct site at the lipid-exposed interface of transmembrane helices.

This compound antagonizes the effects of both BTX and deltamethrin, indicating a complex interaction at a receptor site that shares molecular determinants with both activator sites[1][3]. Mutational analysis has shown that specific amino acid residues in the IIIS6 and IVS6 transmembrane segments of the cockroach Nav channel are essential for the action of this compound[3].

Pharmacological Data

Electrophysiological studies have quantified the inhibitory effect of this compound on insect sodium channels.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Experimental System | Source |

|---|---|---|---|

| Effect on Peak Current | Reduces peak sodium current | Cockroach Nav channels (BgNav1-1a) expressed in Xenopus oocytes | [4] |

| Antagonism of BTX | Prevents Na⁺ current enhancement by Batrachotoxin (BTX) | BgNav1-1a channels expressed in Xenopus oocytes | [5] |

| Antagonism of Deltamethrin | Antagonizes the action of the pyrethroid deltamethrin | BgNav1-1a channels expressed in Xenopus oocytes | [3] |

| Quantitative Inhibition | ~45% reduction of peak Na⁺ current at a concentration of 10 µM | BgNav1-1a channels expressed in Xenopus oocytes |[4] |

Experimental Protocols

The primary method for characterizing the activity of this compound involves heterologous expression of insect sodium channels in Xenopus laevis oocytes followed by electrophysiological analysis.

Expression of Cockroach Sodium Channels in Xenopus Oocytes

-

Channel Subunit Preparation : The cRNA (complementary RNA) encoding the German cockroach sodium channel isoform (e.g., BgNav1-1a) is synthesized in vitro from a linearized plasmid template.

-

Oocyte Harvesting and Preparation : Stage V–VI oocytes are surgically harvested from adult female Xenopus laevis frogs. The ovarian lobes are treated with collagenase to defolliculate the oocytes.

-

cRNA Microinjection : A defined amount of the BgNav1-1a cRNA is injected into the cytoplasm of each healthy, defolliculated oocyte.

-

Incubation : The injected oocytes are incubated for 2-4 days in a buffered solution (e.g., ND96) to allow for the expression and insertion of the sodium channel proteins into the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Placement : An oocyte expressing the sodium channels is placed in a recording chamber and perfused with a recording solution (e.g., ND96).

-

Electrode Impalement : The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamping : The membrane potential is held at a negative potential (e.g., -120 mV) using a voltage-clamp amplifier.

-

Current Elicitation : Sodium currents are elicited by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).

-

Compound Application : A baseline current is established before this compound (dissolved in DMSO and diluted in the recording solution) is perfused into the chamber. The effect of the compound is measured as the change in the peak amplitude of the sodium current after application.

-

Data Analysis : The percentage of current inhibition is calculated by comparing the peak current amplitude in the presence and absence of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Batrachotoxin, pyrethroids, and this compound share overlapping binding sites on insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Batrachotoxin, Pyrethroids, and this compound Share Overlapping Binding Sites on Insect Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An important role of a pyrethroid-sensing residue F1519 in the action of the N-alkylamide insecticide this compound on the cockroach sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of BTG 502 on Cockroach Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTG 502, a novel N-alkylamide insecticide, demonstrates a unique mechanism of action by targeting voltage-gated sodium channels in cockroaches. This technical guide synthesizes the current understanding of this compound's effects, focusing on its interaction with the cockroach sodium channel (BgNav1). It has been established that this compound acts as an antagonist, reducing sodium current, and exhibits a complex interplay with other known sodium channel modulators, such as batrachotoxin (BTX) and pyrethroids.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the molecular basis of this compound's activity, offering valuable insights for the development of new insecticides and the study of sodium channel pharmacology.

Introduction to this compound and Cockroach Sodium Channels

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in the nervous systems of insects. These channels are the primary targets for a variety of insecticides.[3] this compound is an N-alkylamide insecticide that has been shown to effectively modulate the function of these channels in cockroaches.[1][2] Unlike many insecticides that act as channel activators, this compound reduces the peak sodium current, positioning it as a channel antagonist.[2][4] Its unique mode of action involves a binding site that overlaps with those of other well-characterized toxins, including batrachotoxin and pyrethroids, suggesting a complex allosteric interaction.[4][5]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on cockroach sodium channels have been quantified through various electrophysiological and binding assays. The following table summarizes the key quantitative data available from published studies.

| Parameter | Value | Experimental System | Reference |

| Effect on Sodium Current | Reduction of peak current | Wild-type cockroach sodium channels (BgNav) expressed in Xenopus oocytes | [2] |

| Interaction with Batrachotoxin (BTX) | Antagonizes the action of BTX | Cockroach sodium channels expressed in Xenopus oocytes | [1][2] |

| Interaction with Pyrethroids | Shares a common sodium channel residue (F1519) with pyrethroids | Wild-type and mutant cockroach sodium channels expressed in Xenopus oocytes | [2] |

| Binding Site Overlap | Overlaps with both BTX and deltamethrin binding sites | Mutational analysis and molecular modeling of cockroach sodium channels | [4][5] |

Experimental Protocols

The characterization of this compound's effects on cockroach sodium channels has relied on a combination of molecular biology and electrophysiology techniques.

Expression of Cockroach Sodium Channels in Xenopus Oocytes

A foundational method for studying the direct effects of compounds on ion channels involves their heterologous expression in a controlled environment. Xenopus laevis oocytes are a widely used system for this purpose.

Protocol:

-

Cloning: The cDNA encoding the German cockroach voltage-gated sodium channel (BgNav1-1) is subcloned into a suitable expression vector.

-

cRNA Synthesis: The plasmid DNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a commercial kit.

-

Oocyte Injection: Mature female Xenopus laevis oocytes are harvested and injected with the synthesized cRNA.

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.

-

Electrophysiological Recording: A two-electrode voltage clamp is used to record sodium currents from the oocytes in the presence and absence of this compound and other modulators.

Site-Directed Mutagenesis

To identify specific amino acid residues involved in the binding and action of this compound, site-directed mutagenesis is employed. This technique allows for the targeted mutation of specific residues within the sodium channel protein.

Protocol:

-

Primer Design: Mutagenic primers containing the desired nucleotide change are designed.

-

PCR Amplification: The entire plasmid containing the wild-type channel cDNA is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

-

Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

-

Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for propagation.

-

Verification: The sequence of the purified plasmids is verified to confirm the presence of the desired mutation.

-

Functional Analysis: The mutated channels are then expressed in Xenopus oocytes and their sensitivity to this compound is assessed using electrophysiology.

Molecular Mechanism of Action and Binding Site

This compound's mechanism of action is distinguished by its interaction with residues that are also critical for the binding of other sodium channel toxins.

Overlapping Binding Sites

Research has shown that the binding site for this compound on the cockroach sodium channel overlaps with the binding sites for both batrachotoxin (BTX), a site 2 neurotoxin, and pyrethroid insecticides like deltamethrin.[4][5] This suggests a unique binding pocket that can allosterically modulate the effects of these other compounds.

Key Amino Acid Residues

Site-directed mutagenesis studies have identified several key amino acid residues in the cockroach sodium channel that are essential for the action of this compound.[5] A critical residue is F1519 in the IIIS6 transmembrane segment, which is also a known pyrethroid-sensing residue.[2] Mutation of this residue to isoleucine (F1519I) abolishes the effect of this compound.[2] Additionally, residues in the IIIS6 and IVS6 segments, which are important for BTX binding, are also critical for the action of this compound.[4][5] These findings support a model where this compound wraps around the IIIS6 helix, interacting with residues on opposite faces of the helix.[4][5]

Conclusion and Future Directions

This compound represents a significant development in insecticide science, with a mode of action that is distinct from many existing compounds. Its ability to antagonize sodium channels and its interaction with multiple toxin binding sites provide a unique pharmacological profile. Further research should focus on elucidating the precise three-dimensional structure of the this compound binding site, which could be achieved through cryo-electron microscopy studies of the cockroach sodium channel in complex with the insecticide. Such studies would provide invaluable information for the rational design of new and more effective insecticides, potentially overcoming existing resistance mechanisms. The continued exploration of the N-alkylamide class of insecticides, exemplified by this compound, holds promise for the future of pest management.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An important role of a pyrethroid-sensing residue F1519 in the action of the N-alkylamide insecticide this compound on the cockroach sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Batrachotoxin, Pyrethroids, and this compound Share Overlapping Binding Sites on Insect Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Batrachotoxin, pyrethroids, and this compound share overlapping binding sites on insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-alkylamide Insecticides in Neurobiology

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-alkylamides represent a significant class of insecticides, encompassing both naturally occurring compounds and synthetic derivatives, that primarily target the nervous system of insects. Their principal mechanism of action involves the allosteric modulation of voltage-gated sodium channels (VGSCs), leading to a state of persistent activation, neuronal hyperexcitability, paralysis, and eventual death of the insect. This technical guide provides a comprehensive overview of the neurobiology of N-alkylamide insecticides, detailing their molecular target, mechanism of action, and the experimental protocols used for their evaluation. Quantitative data on the activity of various N-alkylamides are summarized, and key structure-activity relationships are discussed. This document is intended to serve as a core resource for researchers and professionals involved in insecticide discovery and development.

Introduction to N-alkylamide Insecticides

N-alkylamides are a diverse group of lipophilic compounds characterized by an amide moiety linked to an alkyl chain. They have been identified in several plant families, including Asteraceae, Piperaceae, and Rutaceae, where they contribute to plant defense against herbivores.[1][2][3] Prominent natural N-alkylamides with insecticidal properties include pellitorine from Anacyclus pyrethrum, spilanthol from Acmella oleracea, and sanshools from Zanthoxylum species.[1][4][5][6] The pungent and tingling sensation caused by some of these compounds in mammals is also a result of their interaction with ion channels.[6][7][8]

The insecticidal potential of natural N-alkylamides has inspired the development of synthetic analogues with improved potency and stability. These synthetic compounds, such as BTG 502, have been instrumental in elucidating the precise mechanism of action and exploring the potential for novel pest control agents.[4][9][10]

The Neurobiological Target: Voltage-Gated Sodium Channels

The primary molecular target for N-alkylamide insecticides in the insect nervous system is the voltage-gated sodium channel (VGSC).[2][11][12] VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials in neurons. They are composed of a large α-subunit, which forms the ion-conducting pore, and one or more auxiliary β-subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The voltage-sensing S4 segments respond to changes in membrane potential, leading to the opening of the channel pore formed by the S5 and S6 segments.

VGSCs are a well-established target for several classes of insecticides, including pyrethroids and DDT.[12] These channels possess multiple distinct binding sites for various neurotoxins, making them a rich target for insecticide development.

Mechanism of Action

N-alkylamide insecticides function as potent activators of VGSCs.[11] They exert their effect by binding to neurotoxin receptor site 2 on the VGSC α-subunit.[1][3][11] This site is also the binding locus for other lipid-soluble toxins, most notably batrachotoxin (BTX), a potent steroidal alkaloid.[4][10][11]

The binding of an N-alkylamide to site 2 is allosteric, meaning it modifies the channel's conformation to favor the open state. This leads to two primary neurotoxic effects:

-

A shift in the voltage-dependence of activation to more negative membrane potentials.

-

An inhibition of the channel's inactivation process.

The result is a persistent influx of sodium ions (Na+) into the neuron, leading to continuous nerve impulses, membrane depolarization, paralysis, and ultimately, the death of the insect. Some studies suggest that certain insecticidal amides may also enhance sodium uptake through a secondary, high-affinity interaction that does not involve site 2, although this effect does not appear to be directly correlated with insecticidal activity.[1][11] The synthetic alkylamide this compound has been shown to reduce sodium currents and antagonize the action of BTX, suggesting a complex interaction at a receptor site that overlaps with both BTX and pyrethroids.[4][10][11]

Figure 1. Signaling pathway of N-alkylamide insecticide neurotoxicity.

Experimental Protocols for Neurobiological Evaluation

The neurotoxic effects of N-alkylamides are typically characterized using a combination of biochemical and electrophysiological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay ([3H]Batrachotoxin-A 20-α-benzoate)

This assay measures the ability of a test compound to compete with the binding of a radiolabeled ligand ([3H]BTX-B) to neurotoxin receptor site 2 of the VGSC.

Methodology:

-

Preparation of Synaptoneurosomes: Mouse brain tissue is homogenized in an ice-cold buffer (e.g., 5 mM Tris-HCl, 0.32 M sucrose, pH 7.4). The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the synaptoneurosomes, which are resuspended in a suitable buffer.

-

Binding Assay: The assay is conducted in a final volume of 250 µL in 96-well plates.

-

Incubation Mixture: To each well, add:

-

150 µL of synaptoneurosome preparation (50-120 µg protein).

-

50 µL of the N-alkylamide test compound at various concentrations (dissolved in a suitable solvent like ethanol or DMSO).

-

50 µL of [3H]BTX-B (e.g., 2-5 nM final concentration) in buffer containing a potentiator like scorpion venom (e.g., Leiurus quinquestriatus, 50 µg/mL) to enhance BTX binding.

-

-

Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in a solution like 0.3% polyethylenimine.

-

Washing: The filters are washed rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., veratridine). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values (the concentration of test compound that inhibits 50% of specific [3H]BTX-B binding) are determined using non-linear regression analysis.

Sodium Uptake Assay (22Na+)

This functional assay measures the ability of N-alkylamides to stimulate the influx of radioactive sodium into nerve preparations, confirming their role as VGSC activators.

Methodology:

-

Preparation of Synaptoneurosomes: Prepare as described in section 4.1.

-

Assay Buffer: Prepare a buffer containing 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, 50 mM HEPES, and 130 mM choline chloride, adjusted to pH 7.4.

-

Incubation: In microcentrifuge tubes, pre-incubate synaptoneurosomes (approx. 100 µg protein) with the N-alkylamide test compound and a potentiator (e.g., scorpion venom) for 30 minutes at 37°C.

-

Initiation of Uptake: Initiate sodium uptake by adding 22Na+ (final concentration ~1 µCi/mL) to the tubes.

-

Termination: After a short incubation period (e.g., 5 seconds), terminate the uptake by adding a large volume of ice-cold wash buffer containing a VGSC blocker like tetrodotoxin (TTX) to inhibit further channel activity.

-

Filtration and Washing: Immediately filter the contents through glass fiber filters and wash with ice-cold buffer to remove extracellular 22Na+.

-

Quantification: Measure the radioactivity trapped inside the synaptoneurosomes on the filters using a gamma counter.

-

Data Analysis: Determine the concentration-response curve for 22Na+ uptake stimulation by the N-alkylamide and calculate the EC50 value (the concentration that produces 50% of the maximal stimulation).

In Vivo Insecticidal Bioassay

This assay determines the lethal dose of an N-alkylamide against a target insect species.

Methodology:

-

Insect Rearing: Rear target insects (e.g., houseflies, cockroaches, or lepidopteran larvae) under controlled laboratory conditions.

-

Compound Preparation: Prepare serial dilutions of the N-alkylamide in a suitable solvent (e.g., acetone).

-

Application: Apply a precise volume (e.g., 1 µL) of the test solution to a specific site on the insect, typically the dorsal thorax (topical application). Control insects receive the solvent only.

-

Observation: House the treated insects in containers with access to food and water under controlled environmental conditions.

-

Mortality Assessment: Assess mortality at specific time points (e.g., 24, 48, and 72 hours) post-application. An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Figure 2. Experimental workflow for evaluating N-alkylamide insecticides.

Quantitative Analysis of N-alkylamide Activity

The following tables summarize the quantitative data for representative synthetic and natural N-alkylamides, highlighting their potency in biochemical assays and their insecticidal efficacy.

Table 1: Activity of Synthetic N-alkylamides on Mouse Brain Synaptoneurosomes

| Compound | Inhibition of [3H]BTX-B Binding (IC50, µM) | Stimulation of 22Na+ Uptake (EC50, µM) | Reference |

| Synthetic Amide 1 | Data not available | Data not available | [11] |

| Synthetic Amide 2 | Data not available | Data not available | [11] |

| ... (up to 9 compounds) | ... | ... | [11] |

| This compound | Reduces Na+ current | Antagonizes BTX action | [4][10][11] |

Note: Specific IC50 and EC50 values from the primary literature (Ottea et al., 1990) are required to fully populate this table. The study confirmed that six insecticidal analogues were active in both assays.[11]

Table 2: Insecticidal Activity of Natural N-alkylamides

| Compound | Target Insect | Assay Type | Value | Reference |

| Spilanthol | Plutella xylostella (Diamondback moth) | Larval mortality | LC50 = 1.49 g/L | |

| Spilanthol | Mouse (for toxicity reference) | Oral | LD50 = 4378 mg/kg | |

| Pellitorine | Sitophilus oryzae (Rice weevil) | Adult mortality | LC50 = 1.92 mg/mL | [4] |

| Pellitorine | Plutella xylostella | Larval mortality | LC50 = 0.046 mg/mL | |

| Anacyclus pyrethrum Extract | Aphis gossypii (Cotton aphid) | Adult mortality | LD50 = 45.847 mg/mL |

Structure-Activity Relationships and Drug Development

The insecticidal activity of N-alkylamides is significantly influenced by their chemical structure. Key determinants of potency include the length of the alkenyl chain and the location of unsaturation within the molecule.[1][11] For instance, modifications to the N-isobutyl group can alter the insecticidal efficacy. The development of synthetic analogues like this compound, which features a bromonaphthalene moiety, demonstrates the potential to create novel insecticides with specific properties by exploring different chemical spaces.[4][10][11] The unique mode of action of N-alkylamides, distinct from many other insecticide classes, makes them valuable candidates for managing insecticide resistance.

Conclusion

N-alkylamide insecticides represent a compelling class of neurotoxins that act as potent activators of insect voltage-gated sodium channels. Their mechanism of action at neurotoxin receptor site 2 is well-supported by biochemical and electrophysiological data. Both natural and synthetic N-alkylamides have demonstrated significant insecticidal activity. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for the continued research and development of N-alkylamides as effective and potentially resistance-breaking pest management tools. Future work should focus on elucidating the precise molecular interactions at the binding site and optimizing the structure of these compounds to enhance their selectivity and efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Action of insecticidal N-alkylamides at site 2 of the voltage-sensitive sodium channel (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of neurotoxic 3H-beta-bungarotoxin: demonstration of saturable binding to brain synapses and its inhibition by toxin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Batrachotoxin, pyrethroids, and this compound share overlapping binding sites on insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Batrachotoxin, Pyrethroids, and this compound Share... [experts.mcmaster.ca]

Methodological & Application

Application Notes and Protocols for Studying Pyrethroid Resistance Using Btg 502

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Btg 502, an N-alkylamide insecticide, as a tool to investigate the mechanisms of pyrethroid resistance. The protocols detailed below leverage electrophysiological and molecular biology techniques to characterize the interaction of this compound with voltage-gated sodium channels (VGSCs), the primary target of both pyrethroid insecticides and this compound.

Introduction to this compound and Pyrethroid Resistance

Pyrethroid insecticides are a critical component of pest control worldwide. However, their extensive use has led to the development of resistance in many insect populations. A primary mechanism of this resistance, known as knockdown resistance (kdr), involves mutations in the gene encoding the VGSC. These mutations reduce the sensitivity of the channel to pyrethroids.

This compound is an investigational insecticide that also targets the insect VGSC, but with a distinct mode of action. Unlike pyrethroids, which are channel activators that cause persistent channel opening, this compound acts as a channel blocker, reducing the peak sodium current.[1] Critically, the binding site of this compound overlaps with that of pyrethroids, making it a valuable probe for studying the structural and functional consequences of resistance-conferring mutations.[1][2][3]

Data Presentation

The following tables summarize the key quantitative and qualitative findings from studies on this compound, providing a basis for experimental design and interpretation.

Table 1: Effect of this compound on Deltamethrin-Modified Cockroach Sodium Channels (BgNav1)

| This compound Concentration | Observed Effect on Deltamethrin-Induced Tail Current | Reference |

| Increasing Concentrations | Concentration-dependent reduction in tail current amplitude | [2] |

Table 2: Impact of kdr Mutations on the Antagonistic Action of this compound against Deltamethrin

| Mutation | Effect of this compound on Deltamethrin Action | Implication for this compound Binding | Reference |

| F1519I | Abolished the antagonistic effect of this compound | This residue is critical for this compound action | [1] |

| M918T and L1014F (super-kdr) | Did not increase sensitivity to this compound in cockroach channels | The super-kdr mutations do not enhance this compound binding in this context | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes involved in studying pyrethroid resistance with this compound.

References

Application Notes and Protocols for Btg502 in Neurotoxicology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btg502, chemically identified as (2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide, is an N-alkylamide insecticide. Its primary mechanism of action involves the modulation of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. While the majority of research on Btg502 has been conducted in the context of insect neurotoxicology, its specific interaction with a unique binding site on the sodium channel presents potential applications for broader neurotoxicology research and drug development.

These application notes provide an overview of the known mechanism of Btg502, propose its application in mammalian neurotoxicology research, and offer detailed protocols for its investigation. It is important to note that the application of Btg502 in mammalian systems is an area requiring further exploration, and the following protocols are based on its established effects on insect sodium channels and standard neurotoxicological testing methodologies for ion channel modulators.

Mechanism of Action

Btg502 acts as an antagonist at voltage-gated sodium channels.[1] It has been shown to reduce sodium currents and antagonize the effects of other known sodium channel activators, such as batrachotoxin (BTX) and the pyrethroid insecticide deltamethrin.[1][2][3] Research on insect sodium channels has revealed that Btg502 binds to a unique receptor site that overlaps with the binding sites for BTX (neurotoxin site 2) and pyrethroids.[1][2][3] This interaction appears to be state-dependent, with a preferential binding to open channels.[1] The binding of Btg502 is thought to obstruct the ion-conducting pore of the sodium channel, thereby reducing the influx of sodium ions and dampening neuronal excitability.[1]

Proposed Applications in Neurotoxicology Research

Based on its mechanism of action, Btg502 can be a valuable tool in several areas of neurotoxicology research:

-

Probing Sodium Channel Structure and Function: Due to its unique binding site, Btg502 can be used as a molecular probe to investigate the structure and function of different voltage-gated sodium channel isoforms. Competitive binding assays with other known ligands can help in mapping the binding domains of these channels.

-

Screening for Novel Sodium Channel Modulators: Btg502 can serve as a reference compound in high-throughput screening assays designed to identify new molecules that modulate sodium channel activity.

-

Investigating Mechanisms of Neurotoxicity: By studying the effects of Btg502 on neuronal cultures, researchers can gain insights into the downstream consequences of sodium channel blockade, such as effects on neuronal viability, synaptic transmission, and network activity.

-

Development of Novel Therapeutics: While Btg502 itself is an insecticide, its unique interaction with the sodium channel could inspire the design of new therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy or neuropathic pain.

Data Presentation

The following tables summarize the key quantitative findings from studies on Btg502's interaction with insect voltage-gated sodium channels.

Table 1: Effect of Btg502 on Sodium Channel Currents in Cockroach Neurons

| Parameter | Effect of Btg502 | Concentration | Reference |

| Peak Sodium Current | Reduction | Micromolar (µM) range | [1] |

| Toxin Antagonism (BTX) | Antagonizes BTX-induced channel activation | Micromolar (µM) range | [1] |

| Toxin Antagonism (Deltamethrin) | Antagonizes deltamethrin-induced tail current | Micromolar (µM) range | [1] |

Table 2: Key Residues in the Cockroach Sodium Channel Involved in Btg502 Binding

| Domain | Residue | Importance for Btg502 Action | Reference |

| IIIS6 | Ile3i12 | Critical | [1][3] |

| IIIS6 | Gly3i14 | Critical | [1][3] |

| IIIS6 | Ser3i15 | Critical | [1][3] |

| IIIS6 | Phe3i16 | Critical | [1][3] |

| IIIS6 | Phe3i17 | Critical | [1][3] |

| IIIS6 | Leu3i19 | Critical | [1][3] |

| IVS6 | Phe4i15 | Critical | [1][3] |

Experimental Protocols

The following are detailed protocols for investigating the neurotoxic potential of Btg502 in a mammalian context.

Protocol 1: In Vitro Electrophysiological Assessment of Btg502 on Mammalian Neurons

Objective: To determine the effect of Btg502 on voltage-gated sodium currents in cultured mammalian neurons using whole-cell patch-clamp electrophysiology.

Materials:

-

Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Btg502 stock solution (in DMSO).

-

External and internal recording solutions.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Methodology:

-

Culture mammalian neurons on glass coverslips.

-

Prepare a range of Btg502 concentrations by diluting the stock solution in the external recording solution. The final DMSO concentration should be kept below 0.1%.

-

Transfer a coverslip with cultured neurons to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp recording from a single neuron.

-

Record baseline sodium currents by applying a series of depolarizing voltage steps.

-

Perfuse the neuron with different concentrations of Btg502 and record the sodium currents at each concentration.

-

To test for use-dependency, apply a train of depolarizing pulses before the test pulse in the presence and absence of Btg502.

-

After recording, wash out the compound to check for reversibility of the effect.

-

Analyze the data to determine the effect of Btg502 on peak sodium current amplitude, current-voltage (I-V) relationship, and channel kinetics (activation and inactivation).

Protocol 2: Assessment of Btg502-Induced Cytotoxicity in Neuronal Cultures

Objective: To evaluate the cytotoxic effects of Btg502 on cultured mammalian neurons.

Materials:

-

Primary neuronal cultures or a neuronal cell line.

-

Btg502 stock solution (in DMSO).

-

Cell culture medium.

-

MTT or LDH assay kit for assessing cell viability.

-

Multi-well plate reader.

Methodology:

-

Seed neurons in a 96-well plate at an appropriate density.

-

After allowing the cells to adhere and grow, treat them with a range of Btg502 concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

At the end of the treatment period, assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.

-

The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of lactate dehydrogenase from damaged cells.

-

Measure the absorbance or fluorescence using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration of Btg502 compared to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) value for Btg502-induced cytotoxicity.

Visualizations

Signaling Pathway of Btg502 Interaction with Voltage-Gated Sodium Channel

Caption: Btg502 interaction with the voltage-gated sodium channel.

Experimental Workflow for Neurotoxicity Assessment of Btg502

Caption: Proposed workflow for assessing the neurotoxicity of Btg502.

References

Btg 502: A Potent Pharmacological Tool for Investigating Insect Voltage-Gated Sodium Channels

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Btg 502 is a synthetic alkylamide insecticide that has emerged as a valuable pharmacological tool for the study of voltage-gated sodium channels (VGSCs), particularly in insects. It functions as a potent and specific modulator of these channels, exhibiting a unique mechanism of action that distinguishes it from other classes of insecticides. This compound acts as an antagonist of insect VGSCs, reducing the peak sodium current.[1] Its binding site is understood to be distinct from, yet overlapping with, those of other well-characterized sodium channel modulators like batrachotoxin (BTX) and pyrethroids. This property makes this compound an excellent probe for elucidating the complex structure-function relationships of insect sodium channels and for investigating the molecular basis of insecticide resistance.

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in ion channel research. The information is intended to guide researchers in designing and executing experiments to explore the intricate mechanisms of insect VGSCs.

Pharmacological Profile of this compound

This compound's primary molecular target is the voltage-gated sodium channel, a key protein responsible for the initiation and propagation of action potentials in neurons and other excitable cells. In insects, a single gene typically encodes the alpha subunit of the VGSC, which forms the ion-conducting pore.

Mechanism of Action:

This compound reduces the amplitude of the sodium current in insect VGSCs.[1] It is proposed to bind to a unique receptor site within the channel pore that partially overlaps with the binding sites for batrachotoxin, a potent channel activator, and pyrethroid insecticides. This interaction allosterically modulates channel function, leading to a decrease in sodium ion influx. The action of this compound is state-dependent, showing a preference for binding to the open state of the channel.

Quantitative Data Summary

| Compound | Target Ion Channel | Typical Concentration Range | Effect |

| This compound | Cockroach VGSC (BgNav) | 1 µM - 10 µM | Reduction of peak sodium current |

| Batrachotoxin (BTX) | Cockroach VGSC (BgNav) | 10 µM | Channel activation |

| Deltamethrin | Cockroach VGSC (BgNav) | 1 µM | Channel modification |

Experimental Protocols

The following protocols are designed for the characterization of this compound's effects on insect voltage-gated sodium channels expressed heterologously in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.

Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection

Objective: To prepare Xenopus oocytes for the expression of insect voltage-gated sodium channels.

Materials:

-

Mature female Xenopus laevis

-

Collagenase Type IA

-

OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.6)

-

cRNA encoding the insect sodium channel of interest (e.g., BgNav1-1a)

-

Nanoliter injector

Procedure:

-

Surgically remove ovarian lobes from an anesthetized Xenopus laevis.

-

Tease the lobes into small clumps of oocytes.

-

Treat the oocytes with 1 mg/mL collagenase in OR2 solution for 1-2 hours at room temperature with gentle agitation to defolliculate.

-

Wash the oocytes thoroughly with OR2 solution to remove the collagenase.

-

Manually select healthy stage V-VI oocytes.

-

Inject each oocyte with 50 nL of cRNA solution (typically 0.1 - 1 ng/nL) using a nanoliter injector.

-

Incubate the injected oocytes in ND96 solution supplemented with 50 µg/mL gentamycin at 18°C for 2-4 days to allow for channel expression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording

Objective: To measure the effect of this compound on the sodium currents of expressed insect VGSCs.

Materials:

-

Xenopus oocytes expressing the insect sodium channel

-

TEVC setup (amplifier, headstage, micromanipulators, recording chamber)

-

Glass microelectrodes (0.5-2 MΩ resistance)

-

3 M KCl solution for filling electrodes

-

Recording solution (ND96)

-

This compound stock solution (in DMSO)

-

Perfusion system

Procedure:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential to a holding potential of -120 mV.

-

Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 20 ms).

-

Prepare working solutions of this compound in ND96 solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.

-

Perfuse the oocyte with the this compound solution for a sufficient time to reach equilibrium (typically 2-5 minutes).

-

Record sodium currents again using the same voltage-step protocol as in step 4.

-

To assess the antagonism of BTX, first apply BTX to the oocyte to potentiate the sodium current, and then co-apply this compound with BTX.

-

Wash out the compound with ND96 solution to observe the reversibility of the effect.

-

Analyze the data by measuring the peak inward current at each voltage step before and after compound application.

Data Analysis and Interpretation

The primary outcome of the TEVC experiments will be the measurement of peak sodium current amplitude in the presence and absence of this compound. The percentage of current inhibition can be calculated at various concentrations to generate a concentration-response curve and determine the IC50 value. The voltage-dependence of channel activation and inactivation can also be analyzed to understand the biophysical effects of this compound on channel gating.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on insect sodium channels.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound using TEVC.

Logical Relationship of this compound's Binding Site

Caption: Overlapping binding sites of this compound, BTX, and Pyrethroids.

References

Application Notes and Protocols for Studying the Antagonism of Batrachotoxin by Btg 502

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batrachotoxin (BTX) is a potent steroidal alkaloid neurotoxin that targets voltage-gated sodium channels (VGSCs), causing persistent activation, which leads to paralysis and cardiotoxicity.[1][2] Btg 502, an alkylamide insecticide, has been identified as an antagonist of batrachotoxin's effects, particularly on insect sodium channels.[1][2][3] This document provides detailed protocols for studying the antagonistic properties of this compound against batrachotoxin, targeting researchers in the fields of pharmacology, toxicology, and insecticide development. The methodologies described herein cover electrophysiological assays, radioligand binding studies, site-directed mutagenesis, and in vivo assessments.

Mechanism of Action

Batrachotoxin binds to the inner pore of VGSCs, causing them to remain open and leading to a persistent influx of sodium ions, which disrupts normal nerve and muscle function.[1][2] this compound antagonizes this action by reducing the sodium current.[3] Its binding site on the insect VGSC is complex, overlapping with the binding sites of both batrachotoxin and pyrethroid insecticides.[1][2][4] This unique mode of action makes this compound a valuable tool for studying the structure and function of sodium channels and for the development of novel insecticides.

Signaling Pathway of Batrachotoxin and Antagonism by this compound

The interaction of batrachotoxin and this compound with the voltage-gated sodium channel can be visualized as follows:

Caption: Interaction of Batrachotoxin and this compound with the Voltage-Gated Sodium Channel.

Quantitative Data

Table 1: Electrophysiological Analysis of this compound Antagonism of Batrachotoxin-induced Sodium Current

| Compound | Concentration | % Inhibition of BTX-induced Current (Mean ± SEM) | IC50 (µM) |

| This compound | 0.1 µM | Data to be determined | Data to be determined |

| 1 µM | Data to be determined | ||

| 10 µM | Data to be determined | ||

| 100 µM | Data to be determined | ||

| Control | - | 0 | - |

Table 2: Radioligand Binding Assay for this compound Competition with [³H]Batrachotoxinin A 20-α-benzoate

| Compound | Concentration | % Displacement of [³H]BTX-B (Mean ± SEM) | Ki (µM) |

| This compound | 0.1 µM | Data to be determined | Data to be determined |

| 1 µM | Data to be determined | ||

| 10 µM | Data to be determined | ||

| 100 µM | Data to be determined | ||

| Unlabeled BTX | 10 µM | Positive control data | - |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is designed to measure the antagonistic effect of this compound on batrachotoxin-modified insect voltage-gated sodium channels expressed in Xenopus laevis oocytes.

Experimental Workflow:

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect voltage-gated sodium channel of interest

-

Barth's solution

-

Recording solution (e.g., ND96)

-

Batrachotoxin (BTX) stock solution

-

This compound stock solution

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection setup

-

Micromanipulators

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the insect VGSC. Co-injection with an auxiliary subunit like tipE may enhance channel expression.

-

Incubation: Incubate the injected oocytes at 18°C for 2-4 days in Barth's solution to allow for channel expression.

-

TEVC Recording: a. Place an oocyte in the recording chamber perfused with recording solution. b. Impale the oocyte with two microelectrodes (voltage and current). c. Clamp the membrane potential at a holding potential of -100 mV. d. Record baseline sodium currents by applying depolarizing voltage steps. e. Apply a known concentration of batrachotoxin (e.g., 10 µM) to the perfusion solution and record the persistent sodium current. f. Introduce varying concentrations of this compound to the perfusion solution containing batrachotoxin. g. Record the sodium current at each this compound concentration to determine the extent of inhibition.

-

Data Analysis: Measure the peak sodium current in the presence of BTX alone and with different concentrations of this compound. Calculate the percentage inhibition and determine the IC50 value for this compound.

Radioligand Binding Assay

This protocol measures the ability of this compound to compete with a radiolabeled batrachotoxin analog for binding to the sodium channel.

Materials:

-

Membrane preparations from insect tissues or cells expressing the VGSC of interest

-

[³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-B)

-

This compound

-

Unlabeled batrachotoxin (for determining non-specific binding)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Prepare membrane fractions from a source rich in the target sodium channels.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]BTX-B, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of this compound. Plot the percentage of [³H]BTX-B displacement against the log concentration of this compound to calculate the Ki value.

Site-Directed Mutagenesis

This protocol is used to identify specific amino acid residues in the VGSC that are critical for the binding and antagonistic action of this compound.

Procedure:

-

Identify Target Residues: Based on existing literature, identify putative binding site residues for batrachotoxin and pyrethroids on the insect VGSC. Key residues for this compound interaction have been identified in transmembrane segments IIIS6 and IVS6.[1]

-

Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations into the cDNA of the VGSC.

-

Sequencing: Verify the desired mutations by DNA sequencing.

-

Functional Analysis: Express the mutant channels in Xenopus oocytes and perform TEVC electrophysiology as described in Protocol 1 to assess the effect of the mutations on the antagonistic activity of this compound. A loss or significant reduction in antagonism indicates the importance of the mutated residue.

In Vivo Antagonism Assay

This protocol assesses the ability of this compound to counteract the toxic effects of batrachotoxin in a suitable insect model (e.g., cockroaches or houseflies).

Experimental Workflow:

Caption: Workflow for In Vivo Antagonism Assay.

Materials:

-

Test insects (e.g., German cockroaches, Blattella germanica)

-

Batrachotoxin solution

-

This compound solution

-

Solvent (e.g., acetone)

-

Microsyringe or topical application device

-

Observation chambers

Procedure:

-

Insect Rearing: Rear insects under controlled conditions to ensure uniformity.

-

Treatment Groups: Prepare at least three groups of insects:

-

Control (solvent only)

-

Batrachotoxin only

-

This compound + Batrachotoxin (this compound can be administered prior to or concurrently with batrachotoxin)

-

-

Dose Determination: Conduct preliminary experiments to determine a sub-lethal dose of batrachotoxin that induces clear signs of toxicity (e.g., knockdown, paralysis) and a range of this compound doses to test for antagonism.

-

Treatment Application: Administer the treatments to the insects, for example, by topical application to the dorsal thorax.

-

Observation: Observe the insects at regular intervals and record the time to knockdown and the number of paralyzed or dead insects in each group over a specified period (e.g., 24 hours).

-

Data Analysis: Compare the knockdown times and mortality rates between the treatment groups. A significant delay in knockdown or reduction in mortality in the this compound + Batrachotoxin group compared to the Batrachotoxin only group indicates in vivo antagonism.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the antagonistic effects of this compound on batrachotoxin. By employing these electrophysiological, biochemical, molecular, and in vivo techniques, researchers can further elucidate the mechanism of action of this compound, identify its precise binding site on the voltage-gated sodium channel, and evaluate its potential as a lead compound for the development of novel insecticides.

References

- 1. Batrachotoxin, Pyrethroids, and this compound Share Overlapping Binding Sites on Insect Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Batrachotoxin, pyrethroids, and this compound share overlapping binding sites on insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Studies of Btg 502 on Insect Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro application of Btg 502, an alkylamide insecticide, on insect neurons. The provided protocols and data are intended to facilitate research into the neurotoxic effects and mechanism of action of this compound.

Product Information:

-

Compound Name: this compound

-

Chemical Name: (2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide

-

Molecular Formula: C21H24BrNO

-

Molecular Weight: 386.33 g/mol

-

CAS Number: 99083-11

-

Mechanism of Action: this compound is an antagonist of insect voltage-gated sodium channels. It reduces the sodium current and antagonizes the effects of activators like batrachotoxin (BTX).[1][2] Its binding site appears to overlap with those of both BTX and pyrethroids within the inner pore of the sodium channel.[2]

Data Presentation

The following table summarizes the known effects and binding characteristics of this compound on insect sodium channels. This data is primarily derived from studies on cockroach neurons.[2]

| Parameter | Organism/Cell Type | Value/Effect | Reference |

| Effect on Sodium Current | Cockroach Neurons | Reduction of sodium current | [1][2] |

| Antagonistic Activity | Cockroach Sodium Channels | Antagonizes the action of batrachotoxin (BTX) and deltamethrin | [2] |

| Binding Site | Cockroach Sodium Channels | Overlaps with batrachotoxin and pyrethroid binding sites in the inner pore | [2] |

| Key Residues for Action | Cockroach Sodium Channels | Ile(3i12), Gly(3i14), Ser(3i15), Phe(3i16), Phe(3i17), Leu(3i19) in domain IIIS6, and Phe(4i15) in domain IVS6 | [2] |

Experimental Protocols

Protocol 1: Primary Insect Neuron Culture

This protocol is adapted from established methods for culturing primary neurons from Drosophila melanogaster larvae and can be modified for other insect species.[3][4]

Materials:

-

Third instar insect larvae (e.g., Drosophila melanogaster)

-

Dissection dish (e.g., silicone-coated petri dish)

-

Fine forceps

-

Schneider's Insect Medium (supplemented with 10% heat-inactivated Fetal Bovine Serum and 1% penicillin-streptomycin)

-

Collagenase I solution (0.5 mg/mL in Rinaldini solution)

-

Rinaldini solution

-

Poly-L-lysine coated glass coverslips or multi-well plates

-

Humidified incubator (25-28°C)

Procedure:

-

Larval Brain Dissection:

-

Surface sterilize larvae with 70% ethanol.

-

In a dissection dish containing sterile saline solution, carefully dissect out the larval brains using fine forceps.

-

Transfer the dissected brains to a fresh tube containing supplemented Schneider's medium.

-

-

Cell Dissociation:

-

Wash the brains three times with supplemented Schneider's medium.

-

Incubate the brains in Collagenase I solution for 30-60 minutes at 28°C to dissociate the tissue.

-

Gently triturate the tissue with a pipette tip to further break up cell clumps.

-

-

Cell Plating:

-

Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.

-

Resuspend the cell pellet in fresh supplemented Schneider's medium.

-

Plate the cells onto poly-L-lysine coated coverslips or multi-well plates.

-

-

Cell Culture:

-

Incubate the cultured neurons in a humidified incubator at 25-28°C.

-

Allow the neurons to adhere and extend neurites for at least 24-48 hours before commencing experiments with this compound.

-

Protocol 2: Electrophysiological Recording of Sodium Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on voltage-gated sodium channels in cultured insect neurons.

Materials:

-

Cultured insect neurons (from Protocol 1)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.2)

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2)

-

This compound stock solution (in DMSO) and final dilutions in external solution

-

Data acquisition and analysis software

Procedure:

-

Preparation:

-

Prepare fresh external and internal solutions.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

-

-

Patch-Clamp Recording:

-

Establish a gigaohm seal between the patch pipette and the membrane of a target neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

-

Application of this compound:

-

Record baseline sodium currents in the absence of the compound.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

After a sufficient incubation period (e.g., 5-10 minutes), record the sodium currents again in the presence of this compound.

-

To test for reversibility, wash out the compound by perfusing with the control external solution.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium currents before, during, and after the application of this compound.

-

Construct a dose-response curve by testing a range of this compound concentrations to determine the IC50 value.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on insect voltage-gated sodium channels.

Experimental Workflow

Caption: Workflow for electrophysiological analysis of this compound on insect neurons.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Batrachotoxin, pyrethroids, and this compound share overlapping binding sites on insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro imaging of primary neural cell culture from Drosophila | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Btg 502 in Competitive Binding Assays with Batrachotoxin (BTX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btg 502 is an N-alkylamide insecticide that has been identified as a modulator of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them a key target for insecticides and therapeutics. Batrachotoxin (BTX), a potent steroidal alkaloid neurotoxin, is a well-characterized activator of VGSCs that binds to site 2 within the inner pore of the channel. This compound has been shown to antagonize the effects of BTX, suggesting a competitive or allosteric interaction at a shared or overlapping binding site.[1][2] This document provides detailed application notes and protocols for characterizing the competitive binding of this compound with BTX at voltage-gated sodium channels using radioligand binding assays.

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels are transmembrane proteins that undergo conformational changes in response to changes in membrane potential, leading to channel opening and closing. BTX binds to the open state of the channel, causing it to remain persistently activated.[3] this compound, on the other hand, acts as an antagonist at the BTX binding site, reducing the sodium current.[1] The binding site for this compound overlaps with that of both BTX and pyrethroid insecticides, suggesting a complex interaction within the channel pore.[2]

References

- 1. Activation of sodium channels and inhibition of [3H]batrachotoxinin A-20-alpha-benzoate binding by an N-alkylamide neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Batrachotoxin, pyrethroids, and this compound share overlapping binding sites on insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Btg 502 solubility and preparation for experiments

Btg 502 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility, experimental preparation, and mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an alkylamide insecticide identified by CAS number 99083-11-1.[1] It functions as an antagonist of voltage-gated sodium channels.[2][3][4] Its chemical formula is C21H24BrNO, with a molecular weight of 386.33 g/mol .[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound reduces sodium currents by binding to voltage-gated sodium channels.[2][5] Its binding site is unique, as it overlaps with the receptor sites for both batrachotoxin (BTX), a steroidal alkaloid, and pyrethroid insecticides, allowing it to antagonize their effects.[2][3][6]

Q3: How should this compound be stored?

A3: Proper storage is crucial for maintaining the stability and shelf life of this compound.

-

Short-term storage: For periods of days to weeks, store the compound in a dry, dark environment at 0 - 4°C.[1]

-

Long-term storage: For months to years, store at -20°C.[1]

-

Stock Solutions: When in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Solubility and Solution Preparation

Q4: What solvents can be used to dissolve this compound?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][7] For experiments requiring aqueous solutions, a stock solution in DMSO must first be prepared, which can then be diluted into the appropriate experimental buffer.

Quantitative Solubility Data

| Solvent | Solubility | Reference |

| DMSO | Soluble | [1][7] |

| Water | Relatively insoluble | [8] |

Experimental Protocols & Preparation

Q5: How do I prepare a stock solution of this compound for in vitro experiments?

A5: To prepare a stock solution, dissolve the powdered this compound in pure DMSO. For example, to create a 10 mM stock solution, add 259.5 µL of DMSO to 1 mg of this compound powder (Molecular Weight: 386.33). Ensure the compound is fully dissolved by vortexing. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental buffer.

Caption: Workflow for preparing this compound stock and working solutions.

Q6: How can I formulate this compound for in vivo experiments?

A6: Due to its low water solubility, this compound requires specific formulations for animal studies. The process begins with dissolving the compound in DMSO, followed by dilution in a vehicle suitable for injection. Below are common formulations that can be tested.[7]

Recommended In Vivo Formulations

| Formulation Components | Ratio (by volume) | Example Preparation (for 1 mL total) |

| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Mix 100 µL DMSO stock, 50 µL Tween 80, and 850 µL Saline. |

| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL Saline. |

| DMSO : Corn oil | 10 : 90 | Mix 100 µL DMSO stock with 900 µL Corn oil. |

Note: Always mix thoroughly to obtain a clear solution or a fine suspension before administration.[7]

Mechanism of Action Pathway

Q7: Can you illustrate the mechanism of action of this compound at the molecular level?

A7: this compound acts as an antagonist on voltage-gated sodium channels (VGSC). It binds to a site within the channel pore that overlaps with the binding sites of both the channel activator Batrachotoxin (BTX) and pyrethroid insecticides. By occupying this overlapping site, this compound blocks the channel and reduces the influx of sodium ions, thereby inhibiting neuronal signaling.[2][3]

Caption: this compound antagonizes sodium channels by blocking the ion pore.

Troubleshooting Guide

Q8: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A8: this compound has poor solubility in water.[8] You must first create a concentrated stock solution in 100% DMSO, where it is known to be soluble.[1][7] Once fully dissolved in DMSO, you can add small aliquots of this stock solution to your aqueous buffer to reach the desired final concentration. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) and consistent across all conditions, including controls.

Q9: I am observing off-target effects in my cell-based assay. What could be the cause?

A9: Off-target effects can arise from several factors:

-

High Solvent Concentration: Ensure the final DMSO concentration in your working solution is not toxic to your cells and that an equivalent amount is present in your vehicle control.

-

Compound Purity: Verify the purity of your this compound batch from the supplier's certificate of analysis.

-

Concentration: You may be using a concentration that is too high. Perform a dose-response curve to determine the optimal concentration range for your specific experiment.

References

- 1. medkoo.com [medkoo.com]

- 2. Batrachotoxin, pyrethroids, and this compound share overlapping binding sites on insect sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Batrachotoxin, Pyrethroids, and this compound Share Overlapping Binding Sites on Insect Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | inhibits batrachotoxinin A-20-alpha-benzoate binding. | CAS# 99083-11-1 | InvivoChem [invivochem.com]

- 8. pp-production-media.s3.amazonaws.com [pp-production-media.s3.amazonaws.com]

Technical Support Center: Overcoming Insect Resistance to Bt Cry1Ac Toxin

Introduction